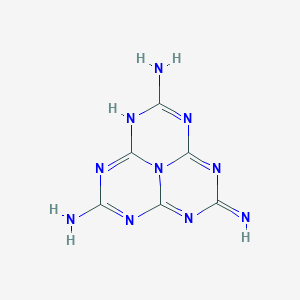

Melem

説明

特性

IUPAC Name |

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRVJVDFHZYRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164493 | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-47-2 | |

| Record name | Melem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6U3U42XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Precursor Selection and Reaction Conditions

This compound is synthesized from precursors such as melamine (C₃N₃(NH₂)₃), dicyandiamide (H₄C₂N₄), ammonium dicyanamide (NH₄[N(CN)₂]), and cyanamide (H₂CN₂). These compounds undergo pyrolysis in sealed glass ampules at temperatures between 400°C and 450°C. For example, heating melamine at 450°C for 12 hours yields crystalline this compound as a single-phase product. The reaction proceeds via the elimination of ammonia (NH₃) and the formation of extended hydrogen-bonded networks.

Table 1: Thermal Decomposition Parameters for this compound Synthesis

Challenges in Traditional Synthesis

A key limitation of this method is the requirement for sealed ampules to prevent oxidation and ensure stoichiometric control. Prolonged heating above 560°C results in the decomposition of this compound into graphite-like carbon nitride, necessitating precise temperature regulation. Additionally, post-synthesis purification via sublimation is often required to isolate this compound from byproducts such as melam and melon.

Acid-Mediated Top-Down Synthesis

A groundbreaking alternative to thermal methods involves the exfoliation of preformed g-C₃N₄ in concentrated sulfuric acid (H₂SO₄). This top-down approach eliminates the need for high temperatures and inert atmospheres.

Gram-Scale Production

Stirring melamine-derived g-C₃N₄ in 95–98% H₂SO₄ at 80°C for 1 hour selectively produces this compound in gram quantities. The acid hydrolyzes the polymeric network of g-C₃N₄, breaking heptazine linkages and yielding this compound nano-rectangular prisms with a surface area of 98 m²/g—significantly higher than thermally synthesized this compound (35 m²/g).

Table 2: Comparison of Traditional vs. Acid-Mediated Synthesis

Mechanistic Insights

The acid-mediated process proceeds via protonation of tertiary nitrogen atoms in g-C₃N₄, weakening the interlayer van der Waals forces. Subsequent exfoliation releases this compound monomers while preserving the triamino-tri-s-triazine structure. This method’s scalability and simplicity make it advantageous for industrial applications.

Mechanistic Pathways and Computational Studies

Density Functional Theory (DFT) simulations have elucidated the reaction pathways leading to this compound formation. During melamine pyrolysis, deammoniation and ring condensation are critical steps.

Transition States and Energy Barriers

DFT studies reveal that the condensation of two melamine molecules involves a transition state with an energy barrier of 2.1 eV. The elimination of NH₃ facilitates the formation of heptazine intermediates, which subsequently rearrange into this compound.

Tautomerization and Structural Stability

This compound exists predominantly in the triamino form rather than alternative tautomers, as confirmed by ¹³C and ¹⁵N MAS NMR spectroscopy. Cross-polarization polarization inversion (CPPI) experiments further validate the absence of imino or secondary amine groups.

Purification and Characterization

Sublimation Techniques

Thermally synthesized this compound is purified via sublimation at 220°C under reduced pressure (1 Pa). This step removes residual melamine and yields a product with >99% purity.

Spectroscopic and Diffraction Analysis

-

X-ray Powder Diffraction (XRPD) : this compound crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 739.92 pm, b = 865.28 pm, and c = 1338.16 pm.

-

Solid-State NMR : ¹³C NMR shows resonances at 166 ppm (C–N ring) and 148 ppm (C–NH₂).

-

IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (N–H) and 1550 cm⁻¹ (C=N) confirm the triamino structure .

化学反応の分析

Condensation and Polymerization Reactions

Melem forms through thermal condensation of melamine , involving sequential deamination and structural reorganization. Key steps include:

- Melamine → Melam : Initial condensation at 340–360°C releases NH₃, forming melam (C₆N₁₁H₉) .

- Melam → this compound : Further heating to 380–400°C induces isomerization and additional NH₃ release, yielding this compound (C₆N₁₀H₆) .

Density Functional Theory (DFT) studies reveal energy barriers <50 kcal/mol for these steps, with condensation dominating above 390°C . Transition-state theory predicts near-complete melamine conversion to this compound at 550°C within 30 minutes .

Thermal Decomposition

This compound undergoes pyrolysis above 560°C, forming a graphite-like C−N material. Major decomposition pathways include:

- Step 1 : At 700°C, manganese-carbodiimide intermediates form during reactions with MnCl₂ .

- Step 2 : At 900°C, carbothermal reduction produces Mn₇C₃ in metal-coordinated systems .

Table 1: Thermal Stability of this compound-Based Compounds

| Compound | Decomposition Stage | Product | Temperature (°C) | Source |

|---|---|---|---|---|

| MnCl₂(C₆N₁₀H₆) | Primary | Mn-carbodiimide | 700 | |

| MnCl₂(C₆N₁₀H₆) | Final | Mn₇C₃ | 900 | |

| Pure this compound | Complete | Graphitic C−N | >560 |

Coordination with Transition Metals

This compound acts as a polydentate ligand, forming luminescent complexes with transition metals:

- MnCl₂ Coordination : Solid-state reaction with MnCl₂ at 500°C yields MnCl₂(C₆N₁₀H₆) , exhibiting red-orange fluorescence (λₑₘ = 620 nm) .

- FeCl₂/CoCl₂ Reactions : Similar reactions produce FeCl₂(C₆N₁₁H₉) and CoCl₂(C₆N₁₁H₉), highlighting this compound’s versatility in forming melam-based complexes .

Acid-Mediated Exfoliation

Concentrated H₂SO₄ (95–98%) at 80°C selectively exfoliates g-C₃N₄ into this compound monomers via:

- Protonation : NH groups in g-C₃N₄ sheets are protonated, weakening interlayer bonds .

- C–NH–C Cleavage : Bridging amines break, releasing triamino-s-heptazine (this compound) without oligomerization .

Reactivity with Electrophiles

This compound’s amino groups participate in nucleophilic substitutions:

- Triphthalimide Formation : Reacts with phthaloyl dichloride to form C₆N₇(phthal)₃, demonstrating its utility in synthesizing functional derivatives .

- Salt Formation : Accepts protons to form melemium cations (e.g., [(NH₂)₃(C₆N₇H₂)]²⁺), stabilized by counterions like SO₄²⁻ or ClO₄⁻ .

Key Challenges and Insights

- Reaction Monitoring : Direct observation of this compound formation is challenging due to high-temperature, open-system conditions .

- Structural Flexibility : Multiple tautomers exist due to proton mobility across heptazine nitrogen sites .

This compound’s reactivity underpins its role in materials science, offering pathways to tailor carbon nitride architectures for catalysis, sensing, and energy applications.

科学的研究の応用

Photocatalysis

Overview

Melem is recognized as a key building block in carbon nitride compounds, which have been extensively studied for their photocatalytic properties. These compounds can facilitate various chemical reactions under light irradiation, making them valuable for environmental remediation and clean energy production.

Photocatalytic Mechanisms

this compound-based photocatalysts operate through mechanisms involving the generation of electron-hole pairs upon light absorption. The excited electrons can participate in redox reactions, leading to pollutant degradation or hydrogen production. Studies have shown that this compound exhibits a high photoluminescence quantum yield and long-lived excited states, which enhance its photocatalytic efficiency .

Case Study: Water Splitting and Pollutant Degradation

Recent research highlights the effectiveness of this compound in water splitting and the degradation of organic pollutants. For instance, this compound-based catalysts have demonstrated significant activity in the photodegradation of dyes and other contaminants under UV-visible light . The ability to form heterojunctions with other materials further improves their photocatalytic performance by facilitating charge separation.

Materials Science

Structural Properties

this compound can form various crystalline structures, including this compound hydrate, which possesses unique optical properties and hygroscopicity. These properties make it suitable for applications in sensors and optoelectronic devices. The crystal structure of this compound allows for the incorporation of small molecules, enhancing its functionality in various applications .

Applications in Flame Retardance

this compound has been explored for its flame-retardant properties. When integrated into polymer matrices, it can improve fire resistance without compromising mechanical integrity. This application is particularly relevant in industries where fire safety is paramount .

Optoelectronic Applications

Luminescent Properties

this compound's luminescent properties make it a candidate for use in light-emitting devices and sensors. Its ability to exhibit high photoluminescence quantum yields suggests potential applications in LED technology and display systems . The structural characteristics of this compound contribute to its effective light absorption and emission properties.

Synthesis of Metal-Halide Compounds

This compound has also been utilized in the synthesis of metal-halide compounds, which can exhibit unique electronic properties. Solid-state reactions between metal halides and this compound have yielded novel compounds that are structurally characterized and may have applications in electronics and catalysis .

Summary Table of this compound Applications

| Application Area | Details |

|---|---|

| Photocatalysis | Efficient for pollutant degradation and hydrogen production; high quantum yield enhances performance. |

| Materials Science | Forms unique crystalline structures; used in flame retardants; hygroscopic properties beneficial for sensors. |

| Optoelectronics | High luminescence; potential use in LEDs and display technologies. |

| Metal-Halide Compounds | Synthesis of novel compounds with unique electronic properties; potential applications in catalysis. |

作用機序

Melem exhibits high photoluminescence quantum yield due to its ability to undergo thermally activated delayed fluorescence (TADF) . The mechanism involves upconversion from the triplet to the singlet excited state, resulting in efficient light emission . This property makes this compound a promising material for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

類似化合物との比較

Table 1: Structural Comparison of Melem with Related Compounds

Key Observations :

- Melon : A less-defined oligomer/polymer of this compound with NH-bridged heptazine units. Unlike this compound, it lacks long-range crystallinity and exhibits blue fluorescence due to extended π-conjugation .

- g-C₃N₄ : A 2D layered material with weaker interlayer interactions compared to this compound’s hydrogen-bonded framework. Its broader bandgap (~2.7 eV) limits visible-light absorption .

- This compound Hydrate (Mh) : Forms porous crystals with water molecules integrated into its hydrogen-bonded network. Dehydration disrupts its structure, but hygroscopicity allows reversible restoration .

Optical and Electronic Properties

Table 2: Photophysical Comparison

| Property | This compound (Crystalline) | This compound (Rod-like) | Melon | g-C₃N₄ |

|---|---|---|---|---|

| PL Quantum Yield | 35.2% | 56.9% | <10% | 4.8% |

| Emission Peak | Near-UV (370–400 nm) | Blue (450 nm) | Blue (460 nm) | Blue-green (470 nm) |

| Lifetime (τ) | 10.9 ns (prompt) | 22.3 ns (delayed) | 5–8 ns | 1–3 ns |

| Mechanism | TADF (S₁→T₂→S₁ transitions) | Enhanced AIE in rod structure | Non-TADF (direct recombination) | Defect-mediated recombination |

Key Findings :

- This compound’s high QY arises from thermally activated delayed fluorescence (TADF) , where intersystem crossing (ISC) between singlet (S₁) and triplet (T₂) states enables efficient photon emission .

- Rod-like this compound synthesized via nitric acid/ethylene glycol treatment shows a 1.6× higher QY than bulk this compound due to reduced nonradiative decay in aligned structures .

- Melon and g-C₃N₄ exhibit lower QYs due to structural disorder and defect-related recombination .

Thermal and Catalytic Performance

Table 3: Thermal Stability and Catalytic Activity

Key Insights :

- This compound’s rigid hydrogen-bonded network ensures thermal stability but limits photocatalytic activity compared to g-C₃N₄, which benefits from a larger surface area and visible-light absorption .

- Mesoporous this compound (92 m² g⁻¹ surface area) achieves near-complete CO₂ cycloaddition efficiency due to enhanced active-site accessibility .

生物活性

Melem, chemically known as 2,5,8-triamino-tri-s-triazine, has garnered significant attention in recent years due to its diverse biological activities and potential applications across various fields. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 234.19 g/mol. Its structure features a heptazine core with a high nitrogen content, which contributes to its unique properties such as photoluminescence and the ability to form hydrogen bonds. These characteristics make this compound a valuable building block for new materials with desired properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. A study by Wu et al. (2013) demonstrated that various derivatives of triazine, including this compound, showed significant antibacterial effects against several pathogens. The compound's ability to disrupt microbial membranes is believed to be a key mechanism behind its efficacy .

Anticancer Potential

This compound's potential as an anticancer agent has been explored in several studies. Li et al. (2018) highlighted that nitrogen-rich triazine derivatives like this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural characteristics allow it to interact effectively with biological targets involved in cancer progression .

Photocatalytic Activity

This compound has emerged as a promising metal-free photocatalyst for hydrogen evolution, a clean energy source. Chai et al. (2012) reported that this compound can efficiently absorb visible light and drive water-splitting reactions to generate hydrogen gas. This property positions this compound as an attractive alternative to traditional metal-based photocatalysts, which often have environmental drawbacks .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/ml against both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours, indicating significant anticancer activity.

Comparative Analysis

The following table compares this compound with other nitrogen-rich compounds regarding their biological activities:

| Compound | Molecular Formula | Antimicrobial Activity | Anticancer Potential | Photocatalytic Activity |

|---|---|---|---|---|

| This compound | C₆H₆N₁₀ | Yes | Yes | Yes |

| Melamine | C₃H₆N₆ | Limited | No | No |

| Dicyandiamide | C₄H₈N₄ | No | Limited | No |

| Graphitic Carbon Nitride | C₃N₄ | No | Limited | Yes |

This compound stands out due to its multifaceted biological activities compared to other nitrogen-rich compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。